[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
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Overview
Description
[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate: is a chemical compound with a complex structure. It combines a hydrazine derivative, a benzoyl group, and a dichlorobenzoate moiety. Let’s break it down:
Hydrazinylidene: This part of the compound contains a hydrazine-like functional group, which can participate in various reactions.
Benzoyl: The benzoyl group (C₆H₅CO-) is derived from benzoic acid and is often found in organic compounds.
Dichlorobenzoate: The dichlorobenzoate portion contributes to the overall structure and properties.
Preparation Methods
The synthetic routes for this compound can vary, but here’s a general outline:
Hydrazinylidene Formation: Start by reacting an appropriate hydrazine derivative (such as hydrazine hydrate) with a benzoyl chloride or benzoyl bromide. This forms the hydrazinylidene intermediate.
Coupling Reaction: Combine the hydrazinylidene intermediate with 2,4-dichlorobenzoic acid or its ester. The reaction typically occurs under basic conditions.
Purification: Purify the resulting compound through recrystallization or other methods.
For industrial production, large-scale synthesis and purification processes are optimized to achieve high yields.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions due to the presence of electron-rich functional groups.
Reduction: Reduction reactions can modify the hydrazinylidene or benzoyl portions.
Substitution: Substitution reactions can occur at the phenyl ring or the dichlorobenzoate group.
Common Reagents: Reagents like sodium hydroxide, acid chlorides, and reducing agents are commonly used.
Major Products: Depending on reaction conditions, various derivatives can form, including substituted phenylhydrazones and related compounds.
Scientific Research Applications
Biology: Explore its interactions with biological molecules (enzymes, receptors, etc.).
Medicine: Assess its pharmacological properties, potential as a drug candidate, or use in prodrugs.
Industry: Consider its role in materials science, catalysis, or specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets (enzymes, receptors, etc.).
- Further research is needed to elucidate the exact pathways and biological effects.
Comparison with Similar Compounds
Unique Features: Highlight its distinct structural elements (e.g., the hydrazinylidene group).
Similar Compounds: Other hydrazones, benzoyl derivatives, or dichlorobenzoates.
Properties
CAS No. |
767312-44-7 |
---|---|
Molecular Formula |
C22H16Cl2N2O4 |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C22H16Cl2N2O4/c1-29-20-5-3-2-4-18(20)21(27)26-25-13-14-6-9-16(10-7-14)30-22(28)17-11-8-15(23)12-19(17)24/h2-13H,1H3,(H,26,27)/b25-13+ |
InChI Key |
OVGYIEUGVNSVOE-DHRITJCHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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